Synthesis of 4-Aminophenyl 4-aminobenzoate: An In-depth Technical Guide
Synthesis of 4-Aminophenyl 4-aminobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Aminophenyl 4-aminobenzoate (B8803810), a molecule of interest in various research and development sectors. The synthesis involves a multi-step process commencing from commercially available starting materials, p-aminobenzoic acid and 4-aminophenol (B1666318). The core strategy employs the use of a protecting group to facilitate the desired esterification, followed by deprotection to yield the final product.
Overview of the Synthetic Pathway
The synthesis of 4-Aminophenyl 4-aminobenzoate can be achieved through a four-step process. This pathway involves the protection of the amino functionalities of both p-aminobenzoic acid and 4-aminophenol via acetylation. The resulting 4-acetamidobenzoic acid is then converted to its more reactive acid chloride derivative. This activated species subsequently undergoes esterification with 4-acetamidophenol to form the di-acetylated intermediate, 4-acetamidophenyl 4-acetamidobenzoate. The final step involves the acidic or basic hydrolysis of the acetyl protecting groups to yield the target molecule, 4-Aminophenyl 4-aminobenzoate.
Caption: Proposed multi-step synthesis pathway for 4-Aminophenyl 4-aminobenzoate.
Quantitative Data Summary
| Step | Reaction | Starting Material | Reagents | Product | Molar Ratio (Reagent:SM) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Acetylation | p-Aminobenzoic Acid | Acetic Anhydride | 4-Acetamidobenzoic Acid | 1.1 : 1 | Water | 100 | 0.25 | 72 | >95 |
| 2 | Acetylation | 4-Aminophenol | Acetic Anhydride | 4-Acetamidophenol | 1.1 : 1 | Water | 100 | 0.25 | ~95 | >98 |
| 3 | Chlorination | 4-Acetamidobenzoic Acid | Thionyl Chloride | 4-Acetamidobenzoyl Chloride | 2 : 1 | Toluene (anhydrous) | 110 | 2 | ~90 (est.) | Crude |
| 4 | Esterification | 4-Acetamidobenzoyl Chloride & 4-Acetamidophenol | Pyridine (B92270) (catalyst) | 4-Acetamidophenyl 4-Acetamidobenzoate | 1 : 1 (SMs) | Dichloromethane (B109758) (anhydrous) | 25 | 12 | ~85 (est.) | >90 |
| 5 | Hydrolysis | 4-Acetamidophenyl 4-Acetamidobenzoate | Hydrochloric Acid (6M) | 4-Aminophenyl 4-aminobenzoate | Excess | Water | 100 | 4 | ~75 (est.) | >97 |
Detailed Experimental Protocols
Step 1: Synthesis of 4-Acetamidobenzoic Acid
Methodology:
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In a 250 mL beaker, suspend 10.0 g (0.073 mol) of p-aminobenzoic acid in 100 mL of water.
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While stirring, add 8.0 mL (0.085 mol) of acetic anhydride to the suspension.
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Heat the mixture to boiling on a hot plate, stirring until all the solid dissolves.
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Remove the beaker from the heat and allow it to cool to room temperature.
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Further cool the mixture in an ice bath to induce crystallization.
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Collect the white crystalline product by vacuum filtration and wash with cold water.
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Dry the product in an oven at 100 °C.
Expected Yield: Approximately 9.5 g (72%).
Step 2: Synthesis of 4-Acetamidophenol (Paracetamol)
Methodology:
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In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.092 mol) of 4-aminophenol in 30 mL of warm water.
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To this solution, add 10.5 mL (0.11 mol) of acetic anhydride.
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Stir the mixture vigorously to ensure thorough mixing.
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Cool the flask in an ice bath to initiate crystallization.
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Collect the crystalline product by vacuum filtration and wash with a small amount of cold water.
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Recrystallize the crude product from hot water to obtain pure 4-acetamidophenol.
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Dry the purified crystals.
Expected Yield: Approximately 13.2 g (~95%).
Step 3: Synthesis of 4-Acetamidobenzoyl Chloride
Methodology:
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In a round-bottom flask equipped with a reflux condenser and a gas trap, place 10.0 g (0.056 mol) of dry 4-acetamidobenzoic acid.
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Add 15 mL (0.20 mol) of thionyl chloride and a few boiling chips.
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Heat the mixture to reflux in a fume hood for 2 hours. The solid will gradually dissolve.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure.
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The resulting crude 4-acetamidobenzoyl chloride is a solid and can be used in the next step without further purification.
Expected Yield: Approximately 10.0 g (~90%, crude).
Step 4: Synthesis of 4-Acetamidophenyl 4-Acetamidobenzoate
Methodology:
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In a dry flask, dissolve 8.5 g (0.056 mol) of 4-acetamidophenol in 100 mL of anhydrous dichloromethane.
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Add 4.9 mL (0.061 mol) of pyridine to the solution and cool the mixture in an ice bath.
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Slowly add a solution of the crude 4-acetamidobenzoyl chloride (from Step 3) in 50 mL of anhydrous dichloromethane to the cooled solution with stirring.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Wash the reaction mixture sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
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The product can be purified by recrystallization from ethanol.
Expected Yield: Approximately 14.9 g (~85%).
Step 5: Synthesis of 4-Aminophenyl 4-aminobenzoate (Deprotection)
Methodology:
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In a round-bottom flask, suspend 10.0 g (0.032 mol) of 4-acetamidophenyl 4-acetamidobenzoate in 100 mL of 6M hydrochloric acid.
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Heat the mixture to reflux for 4 hours. The solid should dissolve as the hydrolysis proceeds.
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After cooling to room temperature, carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
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The product will precipitate out of the solution.
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Cool the mixture in an ice bath to maximize precipitation.
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Collect the solid product by vacuum filtration and wash thoroughly with cold water.
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Dry the final product, 4-Aminophenyl 4-aminobenzoate.
Expected Yield: Approximately 5.5 g (~75%).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the experimental procedures.
Caption: Experimental workflow for the synthesis of 4-Aminophenyl 4-aminobenzoate.
Caption: Logical relationship of intermediates in the synthesis pathway.
